2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)-
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Overview
Description
2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- is a heterocyclic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position, a methyl group at the 6th position, and a 3-phenylpropyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate aniline derivative under microwave conditions. This method is advantageous due to its efficiency and reduced reaction time compared to conventional heating methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution techniques. The use of microwave-assisted synthesis can be scaled up to meet industrial demands, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives and other nucleophiles. Conditions often involve acidic or basic environments to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives .
Scientific Research Applications
2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential bioactivity and can be used in the study of biological processes.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against certain diseases.
Industry: The compound is used in the production of pesticides and fungicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but lacks the 3-phenylpropyl group.
2-Anilinopyrimidines: These compounds have an aniline group instead of the 3-phenylpropyl group.
Uniqueness
The presence of the 3-phenylpropyl group in 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- imparts unique properties to the compound, such as enhanced bioactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications .
Properties
CAS No. |
501657-66-5 |
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Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
4-chloro-6-methyl-5-(3-phenylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClN3/c1-10-12(13(15)18-14(16)17-10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17,18) |
InChI Key |
KYVHJFUQVXEYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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